Glufosinate
Overview
Description
It is a non-selective, contact herbicide with some systemic action, primarily used to control a wide range of weeds . Glufosinate irreversibly inhibits glutamine synthetase, an enzyme necessary for the production of glutamine and for ammonia detoxification, giving it antibacterial, antifungal, and herbicidal properties .
Mechanism of Action
Target of Action
Glufosinate primarily targets the enzyme glutamine synthetase (GS) . This enzyme plays a central role in plant nitrogen metabolism . It catalyzes the synthesis of glutamine from glutamate and ammonia .
Mode of Action
This compound’s mode of action is two-fold. Firstly, it inhibits the activity of glutamine synthetase . This inhibition leads to the accumulation of ammonia and metabolites of the photorespiration pathway . Secondly, its fast herbicidal action is triggered by the formation of reactive oxygen species (ROS) . The relationship between GS inhibition and ROS accumulation has been investigated .
Biochemical Pathways
The inhibition of GS by this compound leads to the accumulation of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate . It also results in the depletion of other intermediates such as glycine, serine, hydroxypyruvate, and glycerate . The exogenous supply of glycolate to this compound-treated plants enhances herbicidal activity and dramatically increases hydrogen peroxide accumulation .
Pharmacokinetics
This generally provides poor control of grasses and perennial species . In the soil, this compound is rapidly degraded by microorganisms, leaving no residual activity .
Result of Action
The result of this compound’s action is the disruption of both photorespiration and the light reactions of photosynthesis . This leads to the photoreduction of molecular oxygen, which generates reactive oxygen species . The cascade of events leads to lipid peroxidation .
Action Environment
This compound’s action is light-dependent with no visual symptoms or ROS formation in the dark . Environmental conditions, application technology, and weed species can influence the performance of this compound . The antioxidant machinery and the water–water cycle are overwhelmed in the presence of light and this compound . The O2 generated by the splitting of water in photosystem II (PSII) becomes the acceptor of electrons, generating ROS .
Biochemical Analysis
Biochemical Properties
Glufosinate plays a significant role in biochemical reactions. It inhibits the enzyme glutamine synthetase, which is crucial for nitrogen metabolism . This inhibition leads to an accumulation of ammonium, a biochemical marker for this compound toxicity .
Cellular Effects
This compound affects various types of cells and cellular processes. Its inhibitory effect on glutamine synthetase disrupts nitrogen metabolism, leading to an accumulation of ammonium within the cell . This can have a profound impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of glutamine synthetase . This enzyme is crucial for the assimilation of ammonium, and its inhibition by this compound leads to an accumulation of ammonium within the cell . This can lead to changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, this compound and its metabolites have been found to interact with glass surfaces .
Metabolic Pathways
This compound is involved in the metabolic pathway related to nitrogen metabolism . By inhibiting glutamine synthetase, it disrupts the normal assimilation of ammonium, leading to changes in metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glufosinate can be synthesized through various methods. One common method involves the hydrolysis of bialaphos to generate L-glufosinate . Another method includes the use of deacetylase, aminoacylase, or amidase to split D, L-glufosinate to prepare L-glufosinate-ammonium . Additionally, amino acid dehydrogenase or transaminase can use 2-oxo-4-(hydroxy)(methyl)phosphino butyric acid as a raw material to synthesize L-glufosinate-ammonium .
Industrial Production Methods: Industrial production of this compound typically involves the synthesis of its racemic mixture, which is commercially relevant . The process includes the use of enzymes from Streptomyces species that selectively inactivate free phosphinothricin . The gene encoding the enzyme from Streptomyces hygroscopicus is called the “bialaphos resistance” gene, and the gene from Streptomyces viridochromogenes is called "phosphinothricin acetyltransferase" .
Chemical Reactions Analysis
Types of Reactions: Glufosinate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit glutamine synthetase, leading to the accumulation of ammonia and metabolites of the photorespiration pathway .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include ammonium acetate and various chromatographic columns for separation . The conditions often involve the use of high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis .
Major Products Formed: The major products formed from reactions involving this compound include aminomethylphosphonic acid and 3-methylphosphinicopropionic acid . These metabolites are often analyzed to understand the environmental impact and efficacy of this compound .
Scientific Research Applications
Glufosinate has a wide range of scientific research applications. In agriculture, it is used to control glyphosate-resistant weeds and is applied to genetically modified crops that are resistant to this compound . In biology, it is used to study the inhibition of glutamine synthetase and its effects on nitrogen metabolism . In medicine, this compound’s antibacterial and antifungal properties are of interest for developing new treatments . Additionally, it is used in environmental studies to understand its impact on ecosystems and its degradation in soil and water .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to glufosinate include glyphosate, aminomethylphosphonic acid, and 3-methylphosphinicopropionic acid . These compounds also target nitrogen metabolism and are used as herbicides .
Uniqueness: This compound is unique in its mode of action as it specifically inhibits glutamine synthetase, whereas other herbicides like glyphosate inhibit different enzymes involved in amino acid synthesis . Additionally, this compound’s ability to generate reactive oxygen species and its fast-acting nature make it distinct from other herbicides .
Properties
IUPAC Name |
(2R)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJOBQBIJHVGMQ-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CCC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(=O)(CC[C@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701339136 | |
Record name | (R)-Glufosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701339136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73679-07-9, 51276-47-2 | |
Record name | Glufosinate, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073679079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02663 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (R)-Glufosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701339136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLUFOSINATE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M758GI0FEX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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